molecular formula C4H2BrNOS B1294191 5-Bromothiazole-2-carbaldehyde CAS No. 933752-44-4

5-Bromothiazole-2-carbaldehyde

Cat. No.: B1294191
CAS No.: 933752-44-4
M. Wt: 192.04 g/mol
InChI Key: DYDCPFNVIPHVKC-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is a brominated heterocyclic aldehyde with the molecular formula C₄H₂BrNOS and a molecular weight of 192.03 g/mol. It features a thiazole ring substituted with a bromine atom at position 5 and an aldehyde group at position 2. This compound is widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde moiety and electron-deficient thiazole ring.

Preparation Methods

Bromination of Thiazole Derivatives

One prevalent method for synthesizing 5-Bromothiazole-2-carbaldehyde is through the bromination of thiazole-2-carbaldehyde. This process typically employs bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures to facilitate complete bromination.

Reaction Overview:

Industrial Production Techniques

In an industrial context, the production of this compound can be optimized for higher yields and purity. Techniques may include:

The following table summarizes various synthetic routes along with their respective yields and conditions based on available literature.

Method Starting Material Reagents Solvent Yield (%) Reference
Bromination Thiazole-2-carbaldehyde Bromine/NBS Acetic acid/Dichloromethane 75-85%
Industrial Scale-up Thiazole derivatives Optimized conditions with catalysts Varies >90%
Alternative Synthesis 2-Amino-5-bromothiazole Phosphoric acid, Sodium nitrite, Hypophosphorous acid Water 70%

Another notable method involves starting from 2-amino-5-bromothiazole. The synthesis proceeds through diazotization followed by reduction, leading to the formation of the desired aldehyde:

Stepwise Reaction:

  • Diazotization: Treating 2-amino-5-bromothiazole with sodium nitrite in acidic conditions.

  • Reduction: Using hypophosphorous acid under controlled temperatures to yield this compound.

This method has shown promising results with yields around 70%, depending on the specific reaction conditions employed.

The preparation of this compound involves several effective synthetic strategies, primarily focusing on bromination and diazotization methods. Each method's efficiency can vary based on reagents, solvents, and reaction conditions, highlighting the importance of optimizing these parameters for industrial applications.

Further research could focus on developing greener synthesis methods that minimize waste and utilize more sustainable reagents. Additionally, exploring novel catalytic systems may enhance yield and selectivity while reducing reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromothiazole-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or organometallic reagents, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed:

    Oxidation: 5-Bromothiazole-2-carboxylic acid.

    Reduction: 5-Bromothiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromothiazole-2-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases. Its derivatives have shown promise in preclinical studies for their therapeutic effects.

Industry: In the agrochemical industry, this compound is used to develop pesticides and herbicides. Its derivatives are tested for their efficacy in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Bromothiazole-2-carbaldehyde and its derivatives depends on the specific biological target they interact with. Generally, the compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., reductions to alcohols, condensations to imines), while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
  • Synthesis: A typical preparation involves reducing 5-bromothiazole-2-carbonyl derivatives. For example, sodium borohydride in methanol selectively reduces the carbonyl group to a hydroxymethyl intermediate.

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

The following table compares 5-Bromothiazole-2-carbaldehyde with its analogs, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound 933752-44-4 C₄H₂BrNOS 192.03 Aldehyde (C2), Bromine (C5) Reference compound
2-Bromothiazole-5-carboxaldehyde 2773259 (PubChem) C₄H₂BrNOS 192.03 Aldehyde (C5), Bromine (C2) Positional isomer; altered electronic effects on reactivity
2-Methylthiazole-5-carbaldehyde 1003-60-7 C₅H₅NOS 127.17 Aldehyde (C5), Methyl (C2) Methyl substitution reduces steric hindrance and electronegativity
2-Bromo-thiazole-5-carboxamide 848499-31-0 C₄H₃BrN₂OS 207.05 Carboxamide (C5), Bromine (C2) Amide group lowers reactivity compared to aldehyde
4,5-Dibromothiazole-2-carbaldehyde 139669-95-7 C₄HBr₂NOS 270.93 Aldehyde (C2), Bromine (C4, C5) Increased steric bulk and lipophilicity
Methyl 5-bromothiazole-2-carboxylate 1209458-91-2 C₅H₄BrNO₂S 222.06 Ester (C2), Bromine (C5) Ester group enhances stability but reduces electrophilicity

Biological Activity

5-Bromothiazole-2-carbaldehyde (CAS Number: 933752-44-4) is an organic compound characterized by a thiazole ring with a bromine atom and an aldehyde functional group. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C4H3BrNOS\text{C}_4\text{H}_3\text{BrNOS}

It appears as a yellowish-brown crystalline solid and is notable for its reactivity, which is attributed to the presence of both the bromine atom and the aldehyde group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multi-drug resistant organisms. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of Salmonella Typhi, with minimum inhibitory concentration (MIC) values reported as low as 3.125 mg/mL in some analogs .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound NameMIC (mg/mL)Target Organism
This compound3.125Salmonella Typhi
5-Chlorothiazole6.250Escherichia coli
5-Nitrothiazole12.500Staphylococcus aureus

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as SH-SY5Y neuroblastoma cells. The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Effects on SH-SY5Y Cells

  • Experimental Setup : Various concentrations of this compound derivatives were applied to SH-SY5Y cells.
  • Findings : The results indicated a dose-dependent increase in apoptosis markers, suggesting potential utility in neuro-oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to active or allosteric sites, which alters enzyme conformation and function. This interaction can lead to various therapeutic effects depending on the target enzyme or receptor involved.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption characteristics, with some being able to cross the blood-brain barrier (BBB). However, toxicity assessments are crucial, as some derivatives may exhibit irritant properties upon exposure .

Table 2: Pharmacokinetic Properties

PropertyValue
Oral BioavailabilityModerate
Blood-Brain Barrier (BBB)Some derivatives can cross
Toxicity LevelModerate irritant potential

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their potential in treating neurological disorders and various types of cancer. Additionally, its role in agrochemical applications for developing pesticides highlights its versatility beyond medical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromothiazole-2-carbaldehyde, and how can reaction conditions be optimized?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction with 4-cyanophenylboronic acid uses this compound as the aryl halide substrate. Key conditions include:

  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (0.4 mmol per 10 mmol substrate) .
  • Solvent/base : Dioxane/methanol/water mixture with Na₂CO₃ (2:1 molar ratio to substrate) .
  • Temperature : Reflux under nitrogen for 20–24 hours.
    Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to improve yield. Bromination methods (e.g., using N-bromosuccinimide) are also employed for intermediate steps in related heterocycles .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aldehyde proton (~9.8–10.2 ppm) and thiazole ring signals.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 206.94 g/mol for C₄H₂BrNOS) .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch).
    Cross-referencing with X-ray crystallography (if crystals are obtainable) is advised for structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as halogenated waste .
  • Storage : Keep in a tightly sealed container in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

  • Purity Assessment : Re-crystallize or chromatograph the compound to remove byproducts.
  • Solvent Screening : Test spectra in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
    For example, unexpected peaks in ¹H NMR might indicate aldol condensation byproducts, requiring column chromatography for isolation .

Q. What catalytic systems are most effective for this compound in C–C bond-forming reactions?

  • Palladium-Based Catalysts : Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄) are widely used for aryl-aryl bond formation .
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity in Buchwald-Hartwig aminations.
  • Alternative Metals : Copper(I) iodide with 1,10-phenanthroline for Ullmann-type couplings under microwave irradiation.
    Optimization should focus on reducing bromo-thiazole decomposition, which occurs at high temperatures (>120°C) .

Q. How can researchers design experiments to study the reactivity of the aldehyde group in this compound?

  • Derivatization Reactions : Condense with amines (e.g., hydrazines) to form hydrazones, monitored by TLC or HPLC .
  • Kinetic Studies : Track aldehyde oxidation rates using UV-Vis spectroscopy (λ = 280–300 nm for aldehyde intermediates).
  • Protecting Groups : Temporarily protect the aldehyde with acetals to study thiazole bromination selectively .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray analysis?

  • Solvent Pair Screening : Use slow evaporation in polar/non-polar solvent pairs (e.g., ethanol/hexane).
  • Temperature Gradients : Gradual cooling from 40°C to 4°C to promote nucleation.
  • Additives : Introduce trace co-solvents (e.g., DMF) to reduce lattice strain. SHELX software (e.g., SHELXL) is recommended for structure refinement .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental data for this compound?

  • Geometry Optimization : Re-optimize molecular structures using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)).
  • Solvent Modeling : Include solvent effects (e.g., PCM model) in DFT calculations to align with experimental conditions.
  • Error Margins : Compare bond lengths/angles with crystallographic data (tolerance: ±0.02 Å for bonds, ±2° for angles) .

Properties

IUPAC Name

5-bromo-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPFNVIPHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650119
Record name 5-Bromo-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-44-4
Record name 5-Bromo-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933752-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-thiazole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole-2-carbaldehyde
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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